7-(furan-2-yl)-2-morpholino-5-(2-oxo-2-phenylethyl)thiazolo[4,5-d]pyridazin-4(5H)-one
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Description
7-(furan-2-yl)-2-morpholino-5-(2-oxo-2-phenylethyl)thiazolo[4,5-d]pyridazin-4(5H)-one is a useful research compound. Its molecular formula is C21H18N4O4S and its molecular weight is 422.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that thiazolo[5,4-d]thiazole-based compounds are often used in the field of organic electronics , suggesting that their targets might be related to electronic properties of materials.
Mode of Action
The compound, being a thiazolo[5,4-d]thiazole derivative, is an electron-deficient system with high oxidative stability and a rigid planar structure . This enables efficient intermolecular π–π overlap, which is crucial for its interaction with its targets .
Biochemical Pathways
The compound’s electron-deficient nature and its ability for efficient intermolecular π–π overlap suggest that it might influence pathways related to electron transfer and conductivity .
Pharmacokinetics
It’s noted that the presence of a furan spacer along with two terminal alkyl units significantly improves its absorption and solubility in common organic solvents .
Result of Action
Given its use in organic electronics, it’s likely that the compound influences the electronic properties of materials, potentially enhancing their conductivity and stability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s absorption and solubility can be influenced by the presence of various solvents . Additionally, fabrication parameters such as composition ratio, film thickness, homogeneity of materials, and annealing temperatures can also affect the performance of devices utilizing this compound .
Properties
IUPAC Name |
7-(furan-2-yl)-2-morpholin-4-yl-5-phenacyl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S/c26-15(14-5-2-1-3-6-14)13-25-20(27)18-19(17(23-25)16-7-4-10-29-16)30-21(22-18)24-8-11-28-12-9-24/h1-7,10H,8-9,11-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGQEEDITLHNDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C(=NN(C3=O)CC(=O)C4=CC=CC=C4)C5=CC=CO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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